molecular formula C24H30ClFO6 B8819787 6alpha-Chloro Triamcinolone Acetonide CAS No. 1893-65-8

6alpha-Chloro Triamcinolone Acetonide

Cat. No.: B8819787
CAS No.: 1893-65-8
M. Wt: 468.9 g/mol
InChI Key: QGOSZLWHGXJGTG-VSXGLTOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing Glucocorticoid Research

Glucocorticoids (GCs) are a class of steroid hormones produced in the adrenal cortex, with cortisol being the primary glucocorticoid in humans. uomustansiriyah.edu.iqwikipedia.org These hormones are crucial for regulating a wide array of physiological processes, including stress response, immune function, and the metabolism of carbohydrates, proteins, and lipids. uomustansiriyah.edu.iqwikipedia.org In medicine, synthetic glucocorticoids are widely utilized for their potent anti-inflammatory and immunosuppressive properties. uomustansiriyah.edu.iqe-jnc.org

The mechanism of action for glucocorticoids involves binding to the glucocorticoid receptor (GR), a ligand-activated transcription factor. researchgate.net This binding induces the receptor's translocation to the cell nucleus, where it regulates the expression of genes that influence various cellular activities. researchgate.net Specifically, GCs can inhibit the production and release of inflammatory mediators like prostaglandins (B1171923) and leukotrienes and suppress the expression of genes encoding enzymes involved in inflammation. uomustansiriyah.edu.iq This molecular action forms the basis of their therapeutic use in a variety of inflammatory conditions. drugbank.comfda.gov

Significance of Structural Modifications in Steroid Pharmacology

The therapeutic efficacy of natural steroids is often limited by factors such as a short duration of action. sopharcos.com Consequently, scientific research has focused on creating synthetic derivatives with modified structures to enhance their pharmacological properties. sopharcos.com The relationship between a steroid's chemical structure and its biological activity is a foundational concept in this field. researchgate.nettaylorfrancis.com

Structural modifications to the basic steroid nucleus can dramatically alter a compound's potency and selectivity. Key modifications include:

Introduction of a double bond between carbons 1 and 2 in ring A, which has been shown to selectively increase glucocorticoid activity. researchgate.net

Substitution at the C-16 position , which can reduce the mineralocorticoid (salt-retaining) activity. researchgate.net

Halogenation , the addition of halogen atoms like fluorine or chlorine at specific positions. researchgate.netnih.gov

Halogenation, in particular, has proven to be a highly effective strategy for enhancing glucocorticoid potency. researchgate.net For instance, fluorination at the 9α position enhances both glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iq Halogenation at the 6α position is also known to increase glucocorticoid potency. researchgate.net It is not merely the presence of a halogen but its specific position and nature that determines the ultimate potency and toxicological profile of the corticosteroid molecule. nih.gov A direct relationship has been observed where the affinity of a glucocorticoid for its receptor correlates with its potency as an agonist. taylorfrancis.com

CompoundEquivalent Glucocorticoid Dose (mg)Anti-Inflammatory Potency (Relative to Hydrocortisone)Mineralocorticoid Potency (Relative to Hydrocortisone)Structural Modifications from Hydrocortisone (B1673445)
Hydrocortisone (Cortisol)2011Baseline (Natural Steroid)
Prednisone540.8Δ¹ (double bond at C1-2)
Triamcinolone (B434)450Δ¹, 9α-Fluoro, 16α-Hydroxy
Dexamethasone (B1670325)0.75300Δ¹, 9α-Fluoro, 16α-Methyl

This table illustrates how specific structural changes to the basic steroid molecule affect its anti-inflammatory and mineralocorticoid potencies, with Hydrocortisone as the reference compound. Data sourced from the National Adrenal Diseases Foundation. nadf.us

Rationale for Investigating Halogenated Triamcinolone Acetonide Derivatives

Triamcinolone acetonide is a synthetic corticosteroid, itself a derivative of triamcinolone, characterized by enhanced anti-inflammatory activity. fda.govnih.gov It is used in various research models to study inflammatory processes. sopharcos.comnih.gov The compound is chemically designated as 9-Fluoro-11β, 16α, 17,21-tetrahydroxypregna-1,4-diene-3,20-dione cyclic 16,17-acetal with acetone (B3395972). fda.gov

The investigation into further halogenated derivatives, such as 6alpha-Chloro Triamcinolone Acetonide, stems from the established principle that halogenation can significantly boost a corticosteroid's biological activity. researchgate.netnih.gov By introducing a chlorine atom at the 6-alpha position of the triamcinolone acetonide structure, researchers aim to explore the resulting changes in receptor binding affinity and anti-inflammatory potency. This line of inquiry is part of a broader effort to synthesize novel corticosteroids with potentially greater efficacy. nih.gov Compounds like this compound serve as tools for research, helping to refine the understanding of structure-activity relationships in the field of halogenated steroids. nih.govsapphirebioscience.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1893-65-8

Molecular Formula

C24H30ClFO6

Molecular Weight

468.9 g/mol

IUPAC Name

(1S,2S,4R,8S,9S,11S,12R,13S,19S)-19-chloro-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

InChI

InChI=1S/C24H30ClFO6/c1-20(2)31-19-9-13-14-8-16(25)15-7-12(28)5-6-21(15,3)23(14,26)17(29)10-22(13,4)24(19,32-20)18(30)11-27/h5-7,13-14,16-17,19,27,29H,8-11H2,1-4H3/t13-,14-,16-,17-,19+,21-,22-,23-,24+/m0/s1

InChI Key

QGOSZLWHGXJGTG-VSXGLTOVSA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)C[C@@H](C5=CC(=O)C=C[C@@]53C)Cl)F)O

Canonical SMILES

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)Cl)C

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies of 6alpha Chloro Triamcinolone Acetonide

Precursor Chemistry for Triamcinolone (B434) Acetonide Synthesis

The foundational step in synthesizing 6alpha-Chloro Triamcinolone Acetonide is the construction of its parent molecule, Triamcinolone Acetonide. This process often begins with more readily available steroid starting materials.

Prednisolone and its analogues serve as common starting points for the synthesis of more complex corticosteroids like Triamcinolone Acetonide. cjph.com.cngoogle.com These multi-step pathways involve a series of carefully orchestrated chemical transformations to introduce the necessary functional groups and stereochemistry.

A representative synthetic route begins with Prednisolone acetate (B1210297). google.com The process involves a sequence of reactions including elimination, oxidation, condensation, reduction, hydrolysis, epoxidation, and fluorination to yield the final Triamcinolone Acetonide structure. google.com Another novel approach starts from Prednisolone, converting it to Pregna-1,4,9(11),16-tetraen-21-hydroxyl-3,20-dione-21-acetate. cjph.com.cn This intermediate is then subjected to oxidation and nucleophilic addition to form the core structure, which is subsequently converted to Triamcinolone Acetonide. cjph.com.cn The introduction of the 9α-fluoro and 11β-hydroxy groups is a critical step, often achieved through the formation of a bromohydrin intermediate, followed by epoxidation and subsequent ring-opening with hydrogen fluoride (B91410). cjph.com.cnchemicalbook.com

Table 1: Exemplary Synthetic Steps from a Prednisolone Analogue

Step Starting Material Key Reagents/Process Intermediate/Product
1 Prednisolone Acetylation, Elimination (e.g., with PCl5, NCS/SO2) Pregna-1,4,9(11),16-tetraen-21-hydroxyl-3,20-dione-21-acetate cjph.com.cn
2 Step 1 Product Oxidation (KMnO4), Nucleophilic Addition, Hydrolysis Pregna-1,4,9(11)-triene-16a,17-acetonide-21-hydroxyl-3,20-dione cjph.com.cn
3 Step 2 Product Halohydrin Formation (e.g., Dibromohydantoin) 9α-bromo, 11β-hydroxy intermediate cjph.com.cn

Beyond Prednisolone-based routes, other pathways have been developed to synthesize the Triamcinolone Acetonide core. One such method starts with hydrocortisone (B1673445) 21-O-acetate. chemicalbook.com This process involves protecting the carbonyl groups, introducing a double bond, and then building the 16α,17α-dihydroxy functionality, which is later converted to the acetonide. chemicalbook.com

Another process utilizes an "acetic acid tetraene" raw material. google.com This pathway involves an initial oxidation reaction with potassium permanganate, followed by a ring-reducing reaction using perchloric acid and N-bromosuccinimide. The resulting intermediate undergoes a fluorination reaction with hydrogen fluoride to produce the Triamcinolone Acetonide structure. google.com These varied approaches highlight the flexibility in precursor selection, often depending on the availability and cost of the starting materials. A two-step synthesis involving distinct fluoride and condensation reactions has also been reported as a high-yield method. google.com

Stereoselective Introduction of the 6alpha-Chloro Moiety

Once a suitable Triamcinolone Acetonide precursor is synthesized, the next critical phase is the introduction of the chlorine atom at the C6 position with alpha stereochemistry. The functionalization of the C6 position in pregnane (B1235032) derivatives is a key strategy for modifying the biological activity of corticosteroids. nih.govnih.gov

Direct halogenation of the C6 position of a steroid nucleus is a common method for introducing a chloro group. This typically involves the reaction of a 3-keto-Δ⁴-steroid or a 3-keto-Δ¹,⁴-steroid intermediate with a chlorinating agent. The presence of the double bond between C4 and C5 activates the C6 position for electrophilic attack.

The choice of chlorinating agent and reaction conditions is crucial for achieving the desired outcome. Common reagents include N-chloro-succinimide (NCS) and other sources of electrophilic chlorine. The reaction often proceeds through an enol or enolate intermediate, which then attacks the chlorine source.

Table 2: Reagents for C6-Position Halogenation

Reagent Class Specific Example Typical Application
N-Haloimides N-Chlorosuccinimide (NCS) Electrophilic chlorination of enols/enolates of keto steroids
Hypochlorites tert-Butyl hypochlorite Chlorination of steroid double bonds

An alternative and often more stereocontrolled method for introducing a halogen at C6 involves a two-step process: epoxidation followed by nucleophilic ring-opening. This strategy is particularly useful for steroids with a double bond at the C5-C6 position.

First, the Δ⁵ double bond is treated with an oxidizing agent, such as a peroxy acid (e.g., m-CPBA), to form a 5,6-epoxide. researchgate.net Due to the steric hindrance from the angular methyl group at C10 on the beta-face of the steroid, the epoxidation typically occurs from the less hindered alpha-face, yielding a 5α,6α-epoxide. researchgate.net The subsequent step involves reacting this epoxide with a source of chloride ions, such as hydrogen chloride (HCl). The nucleophilic chloride attacks one of the carbon atoms of the epoxide ring, leading to its opening. Attack at the C6 position results in the formation of a 6-chloro-5-hydroxy steroid. The stereochemistry of the incoming nucleophile is typically trans to the epoxide ring, which can be leveraged to control the final orientation of the chloro group.

Achieving the correct 6-alpha stereochemistry is paramount. In steroid chemistry, the tetracyclic ring system is relatively rigid, and its stereochemical features heavily influence the outcome of reactions. The beta-face of the steroid nucleus is generally more sterically hindered due to the presence of the angular methyl groups at C10 and C13. researchgate.net

Consequently, reagents tend to approach from the less hindered alpha-face. This inherent steric bias is a powerful tool for controlling stereochemistry. For instance, in the epoxidation of a Δ⁵-steroid, the reagent will preferentially attack the alpha-face to form the 5α,6α-epoxide. researchgate.net Similarly, in direct halogenation reactions involving enolate intermediates, the approach of the electrophile can often be directed to the alpha-face by carefully controlling reaction conditions and solvent choice. The development of selective C-H functionalization methods also provides advanced tools for synthesizing specific steroid derivatives with high regio- and stereoselectivity. nih.govresearchgate.net

Synthesis of Advanced this compound Derivatives

The introduction of different functional groups onto the this compound scaffold can lead to derivatives with tailored properties. The following subsections detail specific synthetic derivatization strategies.

Acetylation at the C21 Position (e.g., 21-Acetyl-6alpha-Chloro Triamcinolone Acetonide)

Acetylation of the primary hydroxyl group at the C21 position of this compound is a common strategy to produce a more lipophilic prodrug. The synthesis of 21-Acetyl-6alpha-Chloro Triamcinolone Acetonide can be achieved through standard esterification procedures.

A general approach involves the reaction of this compound with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. The reaction is typically carried out in the presence of a base, like pyridine (B92270) or a tertiary amine, which acts as a catalyst and an acid scavenger. The reaction proceeds by nucleophilic attack of the C21 hydroxyl group on the carbonyl carbon of the acetylating agent. The use of a suitable solvent, such as dichloromethane (B109758) or pyridine itself, facilitates the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by quenching the reaction, followed by extraction and purification steps. While the direct acetylation of this compound is a feasible synthetic route, an alternative approach involves the acetylation of a precursor molecule earlier in the synthesis of the corticosteroid backbone. For instance, the synthesis of triamcinolone often starts from a 21-O-acetate of hydrocortisone. chemicalbook.com

Reactant Reagent Solvent/Catalyst Product
This compoundAcetic Anhydride or Acetyl ChloridePyridine or other tertiary amine21-Acetyl-6alpha-Chloro Triamcinolone Acetonide

Table 1: General reactants and reagents for the acetylation of this compound.

Esterification Strategies for Modulating Physicochemical Properties (e.g., 21-Palmitate Synthesis)

To significantly increase the lipophilicity and potentially prolong the duration of action, long-chain fatty acids can be esterified to the C21 position. The synthesis of 21-Palmitate-6alpha-Chloro Triamcinolone Acetonide is an example of such a modification.

This esterification is typically achieved by reacting this compound with palmitoyl (B13399708) chloride. researchgate.net The reaction is conducted in an inert, dry organic solvent such as dioxane, tetrahydrofuran, or N,N-dimethylformamide. google.com To drive the reaction to completion and neutralize the hydrochloric acid byproduct, a hydrogen halide acceptor like pyridine is used, which can also serve as the solvent. google.com The reaction temperature is generally maintained between 10 to 50°C. google.com The resulting 21-palmitate ester is a highly lipophilic derivative. The synthesis of a similar compound, triamcinolone acetonide palmitate, has been reported to aid in liposomal encapsulation, significantly increasing the encapsulation efficiency from 5% for the parent drug to 85% for the palmitate ester. researchgate.net

Reactant Reagent Solvent/Catalyst Product
This compoundPalmitoyl ChloridePyridine/DioxaneThis compound 21-Palmitate

Table 2: General reactants and reagents for the synthesis of this compound 21-Palmitate.

Formation of Acidic Analogues (e.g., 21-Oic Acid Methyl Ester)

The conversion of the C21 hydroxyl group to a carboxylic acid and its subsequent esterification can lead to derivatives with altered receptor binding affinities and metabolic stabilities. The synthesis of the 21-oic acid methyl ester of triamcinolone acetonide has been described and can be adapted for the 6alpha-chloro derivative. nih.gov

The synthesis involves a two-step oxidation process. Initially, the C21 hydroxyl group is oxidized to a 21-dehydro compound (an aldehyde) using a mild oxidizing agent like methanolic cupric acetate. nih.gov This is followed by a further oxidation of the aldehyde to the carboxylic acid. This second oxidation can be achieved using reagents such as methylene (B1212753) blue in the presence of potassium cyanide at a slightly acidic pH of 6.5. nih.gov The resulting 21-oic acid is then esterified, for example, with diazomethane (B1218177) in the presence of methanol (B129727) to yield the methyl ester. nih.gov These acidic analogues are of interest as they may be rapidly hydrolyzed in circulation to the inactive acid form, potentially reducing systemic side effects. nih.gov

Step Reactant Reagents Intermediate/Product
1. OxidationThis compoundMethanolic Cupric Acetate6alpha-Chloro-21-dehydrotriamcinolone Acetonide
2. Oxidation6alpha-Chloro-21-dehydrotriamcinolone AcetonideMethylene Blue, KCN, pH 6.5This compound-21-oic Acid
3. EsterificationThis compound-21-oic AcidDiazomethane, MethanolThis compound-21-oic Acid Methyl Ester

Table 3: Synthetic steps for the formation of this compound-21-oic Acid Methyl Ester.

Complex Formation for Research Applications (e.g., Technetium-99m Complexes)

For applications in nuclear medicine and bioimaging, corticosteroids can be complexed with radionuclides. The formation of a Technetium-99m (99mTc) complex with this compound would render it a potential radiopharmaceutical for imaging inflammation.

The synthesis of a 99mTc-triamcinolone acetonide complex has been reported and provides a template for the 6alpha-chloro derivative. researchgate.net The labeling process typically involves the reduction of pertechnetate (B1241340) (99mTcO4-) obtained from a generator, in the presence of the corticosteroid which acts as a ligand. A reducing agent, such as stannous chloride, is used to reduce the technetium to a lower oxidation state, allowing it to form a stable complex with the ligand. researchgate.net The reaction parameters, including ligand concentration, reducing agent concentration, pH, temperature, and reaction time, are optimized to achieve a high radiochemical yield. researchgate.net For instance, a study on 99mTc-triamcinolone acetonide showed a maximum radiochemical yield of 96.32% after 30 minutes of reaction. researchgate.net

Component Role Example
RadionuclideImaging agentTechnetium-99m (as pertechnetate)
LigandBinds to the radionuclideThis compound
Reducing AgentReduces the radionuclideStannous Chloride
Reaction MediumAqueous solution at controlled pHSaline

Table 4: Key components for the formation of a Technetium-99m complex of this compound.

Purification and Characterization of Synthetic Intermediates and Final Compounds

The purification and characterization of the synthesized derivatives are critical steps to ensure their identity, purity, and structural integrity. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Purification of the synthesized compounds is often achieved through crystallization or column chromatography. google.com High-performance liquid chromatography (HPLC) is a powerful tool for both the purification and the purity assessment of the final products. nih.gov For instance, an HPLC method can be developed to separate the desired derivative from unreacted starting materials and any side products. ajpamc.com

The characterization of the synthetic intermediates and final compounds relies on a variety of analytical methods. Mass spectrometry (MS) is used to confirm the molecular weight of the synthesized derivatives. nih.gov Tandem mass spectrometry (LC/MS/MS) can provide structural information through the analysis of fragmentation patterns. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is indispensable for elucidating the detailed chemical structure of the molecules, confirming the position of the newly introduced functional groups. nih.govnist.gov

Technique Purpose
CrystallizationPurification of solid compounds
Column ChromatographySeparation and purification of compounds from a mixture
High-Performance Liquid Chromatography (HPLC)High-resolution separation, purification, and purity assessment
Mass Spectrometry (MS)Determination of molecular weight and molecular formula
Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS)Structural elucidation through fragmentation analysis
Nuclear Magnetic Resonance (NMR) SpectroscopyDetailed structural analysis and confirmation of functional group placement

Table 5: Common techniques for the purification and characterization of this compound derivatives.

Molecular Mechanisms of Action and Glucocorticoid Receptor Interactions

Glucocorticoid Receptor (GR) Binding Affinity and Selectivity

The efficacy of a glucocorticoid is closely linked to its binding affinity and selectivity for the GR. These properties determine the concentration of the drug required to elicit a therapeutic response and its potential for off-target effects.

While specific quantitative binding data for 6alpha-Chloro Triamcinolone (B434) Acetonide is not extensively reported in publicly available literature, the binding affinity of its parent compound, triamcinolone acetonide, has been well-characterized. Competition binding assays are a standard method to determine the affinity of a ligand for its receptor. In these assays, a radiolabeled or fluorescently-labeled ligand with known affinity is incubated with the receptor, and a competing unlabeled ligand is added at increasing concentrations. The concentration of the unlabeled ligand that displaces 50% of the labeled ligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated.

For triamcinolone acetonide, competition binding assays using a fluorescently labeled dexamethasone (B1670325) probe and the ancestral GR ligand-binding domain (LBD) have demonstrated a high binding affinity.

CompoundReceptorAssay TypeKi (nM)
Triamcinolone AcetonideGlucocorticoid Receptor (Ancestral LBD)Competition Binding Assay (vs. Fluorescent Dexamethasone)3.2

This high affinity indicates that triamcinolone acetonide binds tightly to the glucocorticoid receptor, which is a prerequisite for its potent biological activity.

Glucocorticoids can sometimes cross-react with the mineralocorticoid receptor (MR), which can lead to unwanted side effects such as fluid retention and hypertension. Therefore, a high degree of selectivity for the GR over the MR is a desirable characteristic for a synthetic glucocorticoid.

Studies on rat colonic cells have provided insights into the relative binding affinities of glucocorticoids and mineralocorticoids for their respective receptors. While direct comparative data for 6alpha-Chloro Triamcinolone Acetonide is scarce, the data for triamcinolone acetonide and the endogenous mineralocorticoid, aldosterone, offer a valuable comparison.

CompoundReceptorDissociation Constant (Kd) (nM)
Triamcinolone AcetonideGlucocorticoid Receptor (GR)12 ± 3
AldosteroneMineralocorticoid Receptor (MR)2.8 ± 0.4

While these values are from different ligands for their primary receptors, synthetic glucocorticoids are generally designed to have high selectivity for the GR. Dexamethasone, for example, is highly selective for the GR over the MR. wikipedia.org It is anticipated that this compound would also exhibit a strong preference for the GR, minimizing mineralocorticoid-related side effects.

The introduction of a halogen atom, such as chlorine, at the 6-alpha position of the steroid nucleus is a common strategy to enhance glucocorticoid potency. Research indicates that 6-alpha halogenation can dramatically increase the binding affinity of a steroid for the glucocorticoid receptor. This increased affinity is thought to arise from a combination of electronic and steric effects. The electron-withdrawing nature of the chlorine atom can influence the conformation of the A-ring of the steroid, promoting a more favorable interaction with the receptor's binding pocket. Additionally, the chloro group may engage in specific hydrophobic or van der Waals interactions with amino acid residues within the ligand-binding domain, further stabilizing the ligand-receptor complex.

Structural Biology of Ligand-Receptor Complexes

The precise manner in which a ligand binds to its receptor can be elucidated through structural biology techniques, such as X-ray crystallography and computational modeling. These methods provide a three-dimensional view of the ligand-receptor complex, revealing the key interactions that govern binding affinity and selectivity.

The crystal structure of the human glucocorticoid receptor ligand-binding domain (LBD) in complex with triamcinolone acetonide has been resolved, providing a detailed picture of the molecular interactions. nih.gov The LBD adopts a canonical alpha-helical sandwich fold, creating a hydrophobic pocket that accommodates the triamcinolone acetonide molecule.

Key interactions observed in the crystal structure include:

Hydrogen Bonds: The C3-keto group of the steroid forms hydrogen bonds with Gln570 and Arg611. The 11-beta hydroxyl group interacts with Asn564. The C21-hydroxyl group forms a hydrogen bond with Thr739.

Hydrophobic Interactions: The steroid nucleus is nestled within a pocket lined by hydrophobic amino acid residues. The 16,17-acetonide group of triamcinolone acetonide makes extensive hydrophobic contacts, which contribute significantly to its high affinity. nih.gov

This detailed structural information provides a template for understanding how modifications to the triamcinolone acetonide scaffold, such as the addition of a 6-alpha chloro group, might influence receptor binding.

In the absence of a crystal structure for the this compound-GR complex, computational modeling and molecular dynamics (MD) simulations serve as powerful tools to predict its binding mode and the dynamic behavior of the complex.

Starting with the known crystal structure of the triamcinolone acetonide-GR complex, a 3D model of this compound can be generated and docked into the GR ligand-binding pocket. This initial model would place the 6-alpha chloro group in a position where it can be evaluated for potential interactions with surrounding amino acid residues.

Molecular dynamics simulations can then be employed to study the stability and dynamics of the modeled complex over time. These simulations can reveal:

The formation of any new favorable interactions between the chloro group and the receptor.

The effect of the chloro group on the flexibility and conformational dynamics of the receptor's ligand-binding domain.

Role of Ligand-Induced Conformational Dynamics in Receptor Activation

The activation of the glucocorticoid receptor (GR) by a ligand such as this compound is a dynamic process that hinges on specific conformational changes induced by the binding of the steroid. When the ligand enters the ligand-binding pocket (LBP) of the GR, it triggers a complex series of structural rearrangements. This process is critical for the dissociation of the receptor from chaperone proteins, its subsequent translocation to the nucleus, and its interaction with DNA and other regulatory proteins.

For the parent compound, Triamcinolone Acetonide, the presence of the acetonide moiety creates stabilizing, hydrophobic interactions within the binding pocket. researchgate.net These interactions cause a rearrangement of key amino acid residues, leading to a more stable ligand-receptor complex. researchgate.net The 6alpha-Chloro substitution on this compound is anticipated to further influence these dynamics. Halogenation at the 6α and 9α positions is a known strategy to enhance glucocorticoid potency. researchgate.net This enhanced potency is partly attributed to the electron-withdrawing effects of the halogen, which can alter the electronic distribution across the steroid's A-ring and influence its interaction with the receptor. This modification likely leads to a unique conformational state of the GR, optimizing its ability to interact with co-regulator proteins and DNA, thereby initiating a potent cellular response.

Downstream Molecular and Cellular Effects

Following receptor activation, the ligand-GR complex orchestrates a cascade of molecular events within the cell, primarily centered on the regulation of gene transcription.

Regulation of Gene Expression via Glucocorticoid Response Elements (GREs)

One of the primary mechanisms of glucocorticoid action is the direct binding of the activated GR to specific DNA sequences known as Glucocorticoid Response Elements (GREs). These GREs are located in the promoter regions of target genes. Upon binding to a GRE, the GR complex typically enhances or "trans-activates" the transcription of the associated gene. This leads to an increased synthesis of proteins with anti-inflammatory properties. The potency of a corticosteroid is related to how efficiently it promotes this process. Given that 6α-halogenation generally increases glucocorticoid activity, it is expected that this compound would be a potent inducer of gene expression through GREs. researchgate.netuomustansiriyah.edu.iq

Inhibition of Pro-inflammatory Gene Transcription (e.g., Cytokine and Inflammatory Mediator Synthesis)

A crucial aspect of the anti-inflammatory effect of corticosteroids is their ability to suppress the production of pro-inflammatory molecules. This is achieved through a mechanism called "trans-repression." The activated GR can interfere with the activity of other transcription factors, such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (activator protein-1), which are key drivers of inflammatory gene expression.

By physically interacting with these factors or the co-activators they recruit, the GR complex prevents them from binding to their respective DNA response elements. This leads to a marked reduction in the synthesis of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and other inflammatory mediators. wikipedia.orgfda.gov Studies on the parent compound, Triamcinolone Acetonide, have demonstrated its ability to inhibit the expression of these pro-inflammatory genes. wikipedia.org The enhanced potency suggested by the 6α-chloro group would imply a very efficient suppression of these inflammatory pathways.

Modulation of Anti-inflammatory Protein Induction

In addition to suppressing pro-inflammatory genes, glucocorticoids also actively promote the synthesis of anti-inflammatory proteins. Through GRE-mediated trans-activation, the GR upregulates the production of proteins like Lipocortin-1 (also known as Annexin A1) and Mitogen-activated protein kinase phosphatase-1 (MKP-1). Lipocortin-1 inhibits phospholipase A2, a key enzyme in the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. MKP-1, on the other hand, deactivates signaling pathways that are crucial for the inflammatory response. Triamcinolone Acetonide has been shown to shift microglia and macrophages toward an anti-inflammatory phenotype, a process that involves the induction of such protective proteins. drugbank.com

Interaction with Atypical Coregulators (e.g., Small Heterodimer Partner)

The transcriptional activity of the GR is fine-tuned by its interaction with a host of coregulator proteins, which can be either co-activators or co-repressors. While interactions with typical coregulators are well-studied, GR can also engage with atypical coregulators like the Small Heterodimer Partner (SHP). SHP is an orphan nuclear receptor that can modulate the activity of other nuclear receptors. Structural analysis has shown that Triamcinolone Acetonide-bound GR can form a complex with SHP, representing a distinct mode of regulatory control. researchgate.net The specific conformational changes induced by this compound would likely influence its affinity for SHP and other coregulators, providing another layer of regulation over its cellular effects.

Impact on Fibrotic Markers and Fibroblast Activity (e.g., TGF-β1, Collagens, Integrins)

Fibrosis, the excessive formation of connective tissue, is a pathological process often driven by inflammation. Glucocorticoids can exert anti-fibrotic effects by modulating the activity of fibroblasts, the primary cells responsible for producing extracellular matrix components like collagen.

Research on Triamcinolone Acetonide has shown that it can down-regulate the expression of pro-fibrotic genes, including transforming growth factor-beta 1 (TGF-β1), various collagens, and integrins in fibroblasts. uomustansiriyah.edu.iqnih.gov TGF-β1 is a potent cytokine that stimulates collagen production. By inhibiting its synthesis, Triamcinolone Acetonide can effectively reduce excessive collagen deposition. nih.gov Furthermore, it has been observed to increase the production of basic fibroblast growth factor (bFGF), which can have complex roles in tissue remodeling. nih.gov The anticipated higher potency of this compound suggests it would have a pronounced impact on suppressing these key fibrotic markers and controlling fibroblast activity.

Data Tables

Table 1: Expected Effects of 6α-Chloro Substitution on Glucocorticoid Activity This table is based on established structure-activity relationships for halogenated corticosteroids and is not derived from direct experimental data for this compound.

FeatureParent Compound (Triamcinolone Acetonide)Expected Effect of 6α-Chloro SubstitutionRationale
Glucocorticoid Potency HighEnhancedHalogenation at the 6α position generally increases anti-inflammatory and glucocorticoid activity. researchgate.netuomustansiriyah.edu.iq
Receptor Binding Affinity HighPotentially IncreasedAltered electronic properties of the steroid A-ring may optimize interactions within the GR ligand-binding pocket.
Trans-repression (Anti-inflammatory) StrongPotentially StrongerIncreased potency typically correlates with more effective suppression of pro-inflammatory transcription factors like NF-κB. wikipedia.org
Trans-activation (Gene Induction) StrongPotentially StrongerEnhanced ability to bind GREs and recruit co-activators to upregulate anti-inflammatory genes.

Table 2: Summary of Molecular and Cellular Effects This table summarizes the known effects of the parent compound, Triamcinolone Acetonide, which are expected to be modulated by the 6α-chloro substitution.

Molecular/Cellular TargetEffect of Triamcinolone AcetonideReference
Pro-inflammatory Cytokines (TNF-α, IL-1β) Inhibition of gene expression wikipedia.org
TGF-β1 Decreased production by dermal fibroblasts nih.gov
Collagens & Integrins Down-regulation of gene expression uomustansiriyah.edu.iqnih.gov
Anti-inflammatory Proteins (e.g., Arg1) Induction and activation drugbank.com
Fibroblast Proliferation Decrease nih.gov

Structure Activity Relationship Sar of Halogenated Triamcinolone Acetonide Analogues

Positional Effects of Halogenation on Glucocorticoid Potency

The introduction of halogen atoms, such as fluorine and chlorine, at specific positions on the steroid backbone is a well-established strategy for enhancing the potency of corticosteroids. The position and nature of the halogen substitution are critical determinants of the resulting biological activity.

The following table provides a general comparison of the relative anti-inflammatory potencies of various corticosteroids, illustrating the impact of halogenation and other structural modifications.

CompoundRelative Anti-inflammatory Potency
Hydrocortisone (B1673445)1
Prednisolone4
Triamcinolone (B434)5
Triamcinolone Acetonide 5
Dexamethasone (B1670325)25-30
Betamethasone25-30

This table illustrates the general increase in potency with modifications such as C9 fluorination (present in Triamcinolone, Dexamethasone, and Betamethasone) and the addition of a 16α-methyl group (in Dexamethasone and Betamethasone).

Influence of Acetonide Moiety on Receptor Affinity and Distribution

The acetonide group, a cyclic ketal formed between the 16α- and 17α-hydroxyl groups, plays a crucial role in modulating the pharmacological properties of triamcinolone.

The formation of the 16α,17α-acetonide is a critical modification that significantly enhances the affinity of triamcinolone for the glucocorticoid receptor. This increased affinity is a primary contributor to the high potency of triamcinolone acetonide. The bulky and lipophilic acetonide group is believed to promote a more stable and favorable binding orientation within the ligand-binding pocket of the glucocorticoid receptor.

The lipophilic nature of the acetonide moiety influences the pharmacokinetic properties of triamcinolone acetonide, particularly its ability to permeate cell membranes. Increased lipophilicity generally facilitates passage through the lipid bilayers of cell membranes, enhancing cellular uptake and allowing the corticosteroid to reach its intracellular glucocorticoid receptors more effectively. This property is particularly important for topical applications, where penetration through the stratum corneum is a critical step for therapeutic efficacy. Studies have shown that the lipophilicity of triamcinolone acetonide contributes to its accumulation in the skin, forming a reservoir that can provide a sustained therapeutic effect. mdpi.com However, excessive lipophilicity can sometimes hinder the release from a vehicle and subsequent partitioning into the more aqueous environment of the viable epidermis.

Impact of Other Structural Modifications on Pharmacological Activity

Beyond halogenation and acetonide formation, other structural alterations to the triamcinolone acetonide framework can further modulate its pharmacological profile. For instance, modifications at the C21 position, such as esterification, can influence the compound's duration of action and tissue distribution. The introduction of a 21-ester can create a prodrug that is hydrolyzed in vivo to the active 21-hydroxyl compound. The rate of this hydrolysis can be tailored to control the release and duration of the therapeutic effect. nih.govnih.gov

Furthermore, the presence of the 16α-hydroxyl group, which is involved in the formation of the acetonide, also serves to minimize the mineralocorticoid activity of the compound. This separation of glucocorticoid and mineralocorticoid effects is a desirable characteristic in synthetic corticosteroids, as it reduces the risk of side effects related to electrolyte and water balance.

Role of C1-C2 Double Bond on Glucocorticoid Activity and Metabolism

The presence of a double bond between the first and second carbon atoms (C1-C2) in the A-ring of the steroid nucleus is a critical determinant of glucocorticoid activity. This structural feature, present in 6α-chloro triamcinolone acetonide, significantly enhances the anti-inflammatory potency of the molecule compared to its saturated counterparts.

The introduction of the C1-C2 double bond flattens the A-ring, which is believed to improve the binding affinity of the steroid to the glucocorticoid receptor (GR). nih.gov This enhanced binding is attributed to a more favorable conformation for interaction with key amino acid residues within the receptor's ligand-binding domain. The increased planarity of the A-ring in molecules containing this double bond allows for a stronger and more stable interaction with the GR, leading to a more potent biological response. nih.gov

From a metabolic standpoint, the C1-C2 double bond also confers a degree of resistance to in vivo degradation. Specifically, it hinders the metabolic reduction of the A-ring, a primary pathway for the inactivation of corticosteroids. This slowing of metabolism prolongs the half-life of the drug, thereby extending its duration of action. The metabolic stability imparted by this feature is a crucial factor in the design of potent and long-acting glucocorticoids.

Table 1: Effect of C1-C2 Double Bond on Glucocorticoid Activity

Compound C1-C2 Bond Relative Anti-inflammatory Potency Receptor Binding Affinity Metabolic Stability
Hydrocortisone Single 1 100 Low
Prednisolone Double 4 >100 Increased
Triamcinolone Double 5 >100 Increased

This table presents representative data for analogous compounds to illustrate the general effect of the C1-C2 double bond.

Effects of C16 Methyl Substitution on Immunological Response

The substitution of a methyl group at the C16 position of the steroid nucleus, a characteristic feature of triamcinolone acetonide and its halogenated analogues like 6α-chloro triamcinolone acetonide, has significant implications for the immunological response to the compound. While primarily introduced to minimize the mineralocorticoid (salt-retaining) side effects associated with earlier glucocorticoids, the C16-methylation also influences the compound's interaction with the immune system.

One of the key immunological effects of C16-methyl substitution is a reduction in the allergenicity of the corticosteroid molecule. nih.gov Research has indicated that corticosteroids lacking a C16-methyl group are more frequently associated with positive patch test reactions, suggesting a higher potential for causing contact dermatitis. nih.gov The presence of the C16-methyl group appears to interfere with the binding of the corticosteroid to skin proteins, a crucial step in the sensitization process that leads to allergic reactions. nih.gov This makes C16-methylated corticosteroids, including 6α-chloro triamcinolone acetonide, potentially safer options in terms of allergic potential.

Table 2: Influence of C16-Methylation on Corticosteroid Properties

Feature Non-C16-Methylated Corticosteroids C16-Methylated Corticosteroids
Mineralocorticoid Activity Present to varying degrees Significantly reduced or absent
Allergenicity Higher potential Reduced potential nih.gov
Anti-inflammatory Potency Variable Generally high

This table provides a comparative overview of the general effects of C16-methylation on corticosteroids.

Modulation of Activity by C21 Esterification and Other Functionalizations

The hydroxyl group at the C21 position of the corticosteroid backbone is a common site for chemical modification, particularly through esterification. These modifications can significantly modulate the physicochemical properties and biological activity of the parent compound, such as 6α-chloro triamcinolone acetonide. Esterification at C21 is a well-established prodrug strategy used to enhance the lipophilicity of the corticosteroid. nih.gov

Increased lipophilicity generally leads to improved absorption and penetration through the skin and other biological membranes. This is particularly advantageous for topical and locally administered corticosteroids, as it allows for a higher concentration of the active drug to reach the target site of inflammation. Once absorbed, the C21 ester is typically hydrolyzed by esterase enzymes present in the skin and other tissues, releasing the active parent glucocorticoid. nih.gov The rate of this hydrolysis can be controlled by the nature of the ester group, allowing for the design of compounds with varying durations of action.

Other functionalizations at the C21 position can also be employed to alter the drug's properties. For instance, the synthesis of more complex esters or the introduction of other functional groups can be used to further modify the compound's solubility, metabolic stability, and pharmacokinetic profile. These modifications are crucial in tailoring the therapeutic application of the corticosteroid, for example, to create formulations suitable for specific routes of administration or to achieve a desired local-to-systemic activity ratio. The ability to functionalize the C21 position provides a versatile tool for optimizing the therapeutic index of halogenated triamcinolone acetonide analogues.

Table 3: Effect of C21 Esterification on Corticosteroid Properties

Compound C21 Modification Lipophilicity Percutaneous Absorption Duration of Action
Triamcinolone Acetonide -OH (alcohol) Moderate Moderate Standard
Triamcinolone Acetonide Acetate (B1210297) -OCOCH3 (ester) Increased Enhanced Potentially prolonged
Triamcinolone Acetonide Hexacetonide -OCOC(CH3)2(CH2)3CH3 (ester) High High Long-acting

This table illustrates the general principles of C21 esterification using triamcinolone acetonide and its esters as examples.

In Vitro Cellular Assays for Anti-inflammatory Activity

In vitro studies are fundamental in elucidating the mechanisms of action of corticosteroids. These assays provide controlled environments to measure a compound's ability to modulate inflammatory pathways at a cellular and molecular level.

While specific studies on 6alpha-Chloro Triamcinolone Acetonide are not available, research on triamcinolone acetonide demonstrates its potent anti-inflammatory effects through the suppression of key inflammatory mediators. For instance, studies on mononuclear cells have shown that triamcinolone acetonide can suppress Tumor Necrosis Factor-alpha (TNF-α)-induced activity. nih.gov TNF-α is a critical pro-inflammatory cytokine involved in various inflammatory conditions. Corticosteroids like triamcinolone acetonide are known to downregulate the expression of such cytokines, thereby reducing the inflammatory response. nih.gov This mechanism is central to their therapeutic effect in diseases characterized by excessive inflammation.

The anti-fibrotic potential of corticosteroids is a key area of investigation. While data for this compound is absent, studies on triamcinolone acetonide have shown its ability to suppress scar formation in both animal models and human hypertrophic scar fibroblasts in a dose-dependent manner. cellmolbiol.org This suggests an inhibitory effect on fibroblast proliferation and collagen synthesis, which are key processes in tissue fibrosis.

Gene expression studies offer insight into the broad molecular impact of a drug. Research on triamcinolone acetonide has revealed significant alterations in gene expression in various cell types. In human chondrocytes, exposure to triamcinolone acetonide led to increased expression of genes involved in cell death pathways, such as P21, GDF15, and cFos. nih.gov Further transcriptomic analysis in mesenchymal stem cells showed that triamcinolone acetonide downregulates gene sets related to the cell cycle and DNA replication while upregulating those associated with an inflammatory response. researchgate.net In retinal microglia, triamcinolone acetonide was found to protect against light-induced degeneration by activating anti-inflammatory signaling pathways. nih.gov These findings underscore the compound's complex influence on cellular function through the modulation of gene expression. nih.govresearchgate.netnih.gov

Table 1: Effect of Triamcinolone Acetonide on Gene Expression in Human Chondrocytes
GeneFold Increase at 1 mg/mlFold Increase at 5 mg/ml
P215.17 ± 2.44.96 ± 3.1
GDF159.97 ± 2.94.2 ± 1.6
cFos6.65 ± 4.812.96 ± 8.3

Animal Models for Investigating Efficacy

Animal models are indispensable for evaluating the therapeutic potential and potency of anti-inflammatory agents in a systemic, physiological context before clinical trials.

The potency of corticosteroids can vary significantly. While direct comparisons involving this compound are not documented, triamcinolone acetonide has been compared to other corticosteroids. For instance, studies have shown that triamcinolone hexacetonide may have a longer duration of action compared to triamcinolone acetonide in models of juvenile idiopathic arthritis. nih.gov In terms of receptor affinity, triamcinolone acetonide is suggested to have a higher potency than dexamethasone at the glucocorticoid receptor. nih.gov The relative anti-inflammatory potency of triamcinolone acetonide is considered intermediate to long-acting. msdvetmanual.com

Table 2: Relative Potencies of Common Corticosteroids
CompoundRelative Anti-inflammatory PotencyRelative Mineralocorticoid PotencyDuration of Action
Triamcinolone Acetonide300Intermediate
Dexamethasone250Long
Betamethasone250Long
Isoflupredone2525Intermediate

Endotoxin-induced uveitis (EIU) in rabbits is a standard model for assessing ocular anti-inflammatory drugs. Studies have demonstrated that triamcinolone acetonide is highly effective in reducing inflammation in this model. arvojournals.org Following the induction of uveitis with lipopolysaccharide (LPS), treatment with triamcinolone acetonide resulted in substantially less severe vitritis, aqueous flare, and cellularity compared to vehicle-treated eyes. arvojournals.org Histopathological analysis confirmed a marked reduction in inflammation, with treated animals showing fewer inflammatory cell infiltrates and a preserved retina. arvojournals.orgiris-pharma.com These studies establish the significant efficacy of triamcinolone acetonide in a robust animal model of ocular inflammation. arvojournals.orgarvojournals.orgiris-pharma.comresearchgate.net

Preclinical Pharmacodynamics and in Vitro Efficacy Studies

Local Anti-inflammatory Efficacy in Specific Tissues

Preclinical and in vitro studies on triamcinolone (B434) acetonide, a closely related glucocorticoid, provide significant insights into the local anti-inflammatory and cellular effects on tendon tissues. These investigations have highlighted the compound's impact on the cellular and mechanical properties of tendon-derived cells and the Achilles tendon in rat models.

Research on human rotator cuff-derived cells has demonstrated that triamcinolone acetonide can induce significant changes in cell morphology and function. nih.govnih.gov When exposed to the compound, these cells exhibited a loss of their typical fibroblastic appearance and parallel orientation. nih.gov Furthermore, a notable decrease in cell proliferation and collagen I expression and secretion was observed. nih.gov The compound also effectively blocked cell migration. nih.gov

Studies have also indicated that triamcinolone acetonide can influence cellular differentiation, leading to an increase in the number of adipocytes and elevated levels of Sox9, a protein marker for chondrocytes. nih.gov At a molecular level, the expression of matrix metalloproteinases (MMP) such as MMP2, MMP8, MMP9, and MMP13 was reduced, while the expression of TIMP1, a tissue inhibitor of metalloproteinases, was upregulated, suggesting a decreased capacity for tendon repair. nih.gov

In vivo studies using rat models have further elucidated the effects of triamcinolone acetonide on the Achilles tendon. nih.govnih.gov These studies have shown that injections of triamcinolone acetonide can lead to a significant decrease in the mechanical strength of the tendon. nih.govnih.gov Histological analyses of tendons treated with the compound revealed cellular invasions, vacuolation, and collagen attenuation. nih.govnih.gov

The following tables present a summary of the key findings from these preclinical and in vitro studies.

Table 1: Effects of Triamcinolone Acetonide on Human Rotator Cuff-Derived Cells

ParameterObservationReference
Cell Morphology Loss of fibroblastic appearance and parallel orientation. nih.gov
Proliferation Decreased rate of proliferation. nih.gov
Collagen Synthesis Strongly reduced expression and secretion of collagen I. nih.gov
Cell Migration Blocked. nih.gov
Cellular Differentiation Increased number of adipocytes; elevated levels of Sox9 protein. nih.gov
Gene Expression Reduced expression of MMP2, MMP8, MMP9, and MMP13; upregulated expression of TIMP1. nih.gov

Table 2: Effects of Triamcinolone Acetonide on Rat Achilles Tendon

ParameterControl GroupTriamcinolone Acetonide GroupReference
Maximum Failure Load (N) 31.7 ± 2.319.0 ± 3.6 nih.govnih.gov
Tendon Stiffness (N/mm) 12.1 ± 1.87.5 ± 1.8 nih.govnih.gov
Histological Changes Normal tendon structure.Cell invasions, vacuolation, collagen attenuation, and increased type III collagen expression. nih.govnih.gov

It is important to note that while the available research provides valuable data on triamcinolone acetonide, further studies are needed to specifically delineate the preclinical pharmacodynamics and in vitro efficacy of 6alpha-Chloro Triamcinolone Acetonide on tendon tissues.

Metabolism and Pharmacokinetics of 6alpha Chloro Triamcinolone Acetonide Preclinical

Metabolic Pathways and Enzyme Interactions

The biotransformation of corticosteroids is a critical determinant of their therapeutic activity and duration of action. The metabolic pathways of 6alpha-Chloro Triamcinolone (B434) Acetonide are anticipated to be largely influenced by the well-established metabolic routes of its parent compound, Triamcinolone Acetonide.

The cytochrome P450 (CYP) enzyme system, particularly the CYP3A4 isozyme, plays a crucial role in the metabolism of a wide array of corticosteroids. Clinical and in vitro studies have demonstrated that Triamcinolone Acetonide is a substrate for CYP3A4. This enzyme is responsible for mediating Phase I oxidative reactions, which are often the initial and rate-limiting step in steroid clearance. The metabolism of Triamcinolone Acetonide by CYP3A4 can be significantly impaired by the co-administration of CYP3A4 inhibitors, leading to increased systemic exposure and potential for adverse effects. Given the structural similarity, it is highly probable that 6alpha-Chloro Triamcinolone Acetonide also serves as a substrate for CYP3A4, undergoing similar hepatic metabolism. The introduction of a chloro group at the 6-alpha position may influence the rate and extent of this metabolism.

A primary metabolic pathway for many corticosteroids involves hydroxylation. For Triamcinolone Acetonide, the formation of 6-beta-hydroxy triamcinolone has been identified as a principal metabolite. This hydroxylation reaction is a common detoxification pathway for steroids, rendering them more water-soluble and facilitating their excretion. It is therefore plausible that this compound also undergoes hydroxylation, potentially at the 6-beta position, to form corresponding 6-oxygenated metabolites. Further investigation is required to confirm the precise structure and prevalence of these metabolites for the chlorinated derivative.

The acetonide group at the 16α, 17α-position of Triamcinolone Acetonide and its derivatives is a key structural feature that enhances topical potency and lipophilicity. The stability of this moiety is crucial for maintaining the pharmacological activity of the compound. Studies on the degradation of Triamcinolone Acetonide in pharmaceutical formulations have identified the 21-aldehyde and a 17-carboxylic acid as primary degradation products under oxidative stress. While these studies were not conducted under physiological metabolic conditions, they highlight potential sites of instability within the molecule. The metabolic stability of the acetonide moiety of this compound warrants specific investigation to understand its biotransformation and the potential formation of less active or inactive metabolites.

In vitro models, such as human liver microsomes and hepatocytes, are invaluable tools for elucidating the metabolic fate of new chemical entities. These systems contain a rich complement of drug-metabolizing enzymes, including the cytochrome P450 family. Studies utilizing liver microsomes have been instrumental in identifying the enzymes responsible for the metabolism of various drugs and in characterizing the resulting metabolites. While specific in vitro metabolism studies for this compound are not extensively reported in the public domain, this methodology would be the standard approach to confirm its metabolic pathways, identify the specific CYP isozymes involved (with a high probability of CYP3A4), and characterize its metabolic stability and potential for drug-drug interactions.

Preclinical Pharmacokinetic Profiles

Preclinical pharmacokinetic studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate before it proceeds to human trials.

Following administration, the absorption of a corticosteroid can vary significantly depending on the route of administration and the formulation. For orally administered [14C]-Triamcinolone Acetonide in humans, systemic absorption has been confirmed. However, it also undergoes extensive presystemic metabolism and clearance, resulting in only a small fraction of the parent compound reaching systemic circulation. Preclinical studies in animal models would be necessary to determine the specific absorption characteristics of this compound. Such studies would typically involve administering the compound to species such as rats or dogs and measuring its concentration in plasma over time to determine key pharmacokinetic parameters like bioavailability, peak plasma concentration (Cmax), and time to peak concentration (Tmax).

Distribution Patterns in Tissues and Organs (e.g., Ocular Tissues)

Specific preclinical data on the distribution patterns of this compound in various tissues and organs, including ocular tissues, are not available in the current body of scientific literature. Studies have been conducted on the parent compound, Triamcinolone Acetonide, which has been investigated for its distribution in dogs and its delivery to ocular tissues in various animal models. nih.govuu.nlnih.gov However, this information cannot be directly extrapolated to its 6-alpha-chloro derivative.

Excretion Routes (Renal and Fecal)

Detailed preclinical studies outlining the primary excretion routes, whether renal or fecal, for this compound have not been identified in published literature. For the parent compound, Triamcinolone Acetonide, metabolites have been identified in plasma, urine, and feces in human studies, suggesting both renal and fecal pathways are involved in its elimination. nih.govresearchgate.netmdpi.com The influence of the 6-alpha-chloro substitution on the metabolic and excretory pathways has not been documented in preclinical models.

Half-life Determination in Preclinical Species

The biological half-life of this compound in any preclinical species has not been reported in the available scientific literature. Pharmacokinetic studies determining the half-life of the parent compound, Triamcinolone Acetonide, have been conducted in various species and contexts, showing a range of half-lives depending on the route of administration and the species studied. nih.govnih.gov Without specific studies on the chlorinated derivative, its elimination half-life remains undetermined.

Advanced Analytical Methodologies for Research and Impurity Profiling

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the analytical workflow of corticosteroids, offering high-resolution separation of complex mixtures. These techniques are crucial for impurity profiling and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of corticosteroids due to its specificity, sensitivity, and reproducibility. nih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode employed for the analysis of Triamcinolone (B434) Acetonide and its analogues.

Method development for 6alpha-Chloro Triamcinolone Acetonide would typically involve the optimization of several parameters to achieve adequate separation from its potential impurities. A typical RP-HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). recentscientific.comcu.edu.egbibliomed.org The pH of the aqueous phase and the gradient or isocratic elution profile are critical parameters that are fine-tuned to achieve optimal resolution. bibliomed.org

Validation of the developed HPLC method is performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. nih.govresearchgate.net Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. researchgate.net For instance, a validated RP-HPLC method for Triamcinolone Acetonide demonstrated linearity over a concentration range of 10-50 µg/ml with a correlation coefficient (r²) of 0.9998. recentscientific.com

Table 1: Representative HPLC Method Parameters for the Analysis of Triamcinolone Acetonide

Parameter Conditions
Column Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm) recentscientific.com
Mobile Phase Acetonitrile: 0.05M Phosphate buffer (pH 6.8) (55:45 v/v) recentscientific.com
Flow Rate 1.0 mL/min recentscientific.com
Detection UV at 238 nm recentscientific.com
Retention Time 5.249 minutes recentscientific.com

High-Performance Thin-Layer Chromatography (HPTLC) Applications

High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid and cost-effective alternative to HPLC for the quantification of corticosteroids and their impurities. nih.gov This technique allows for the simultaneous analysis of multiple samples on a single plate, thereby increasing throughput.

For the analysis of Triamcinolone Acetonide, an HPTLC method has been developed using silica (B1680970) gel 60 F254 plates as the stationary phase. nih.gov The separation is achieved using a mobile phase composed of ethyl acetate (B1210297), tetrahydrofuran, and ammonia. nih.gov Densitometric scanning of the developed plates at a specific wavelength allows for the quantification of the separated compounds. A validated HPTLC method for Triamcinolone Acetonide showed a linearity range of 0.20–28.00 µ g/band . nih.gov

Table 2: HPTLC Method Parameters for the Analysis of Triamcinolone Acetonide

Parameter Conditions
Stationary Phase Silica gel 60 F254 HPTLC plates nih.gov
Mobile Phase Ethyl acetate–tetrahydrofuran–ammonia (10.0 + 7.0 + 0.1, v/v/v) nih.gov
Detection Densitometric scanning at 225 nm nih.gov
Linearity Range 0.20–28.00 µg/band nih.gov

Micellar Electrokinetic Chromatography (MEKC) for Corticosteroid Analysis

Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique that combines the principles of capillary electrophoresis and chromatography. It is particularly useful for the separation of neutral or hydrophobic compounds like corticosteroids. core.ac.uk In MEKC, a surfactant is added to the background electrolyte at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. core.ac.uk

The separation of corticosteroids by MEKC is based on their differential partitioning between the micelles and the surrounding aqueous buffer. core.ac.uk The choice of surfactant, its concentration, and the pH of the buffer are critical parameters for optimizing the separation. MEKC has been successfully applied to the analysis of a mixture of corticosteroids, including Triamcinolone Acetonide. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and selective technique used for the trace analysis of corticosteroids in complex matrices. nih.govethz.ch This method combines the separation power of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry.

For the trace analysis of Triamcinolone Acetonide, a UPLC-ESI-MS/MS method has been developed. frontiersin.org The method involves extracting the analyte from the matrix, followed by separation on a C18 column and detection using multiple-reaction monitoring (MRM). frontiersin.org This technique allows for the detection and quantification of the compound at very low concentrations, with a reported lower limit of quantification of 0.53 ng/mL in human plasma. frontiersin.org LC-MS/MS is also invaluable for the characterization of metabolites and degradation products.

Table 3: UPLC-ESI-MS/MS Method Parameters for Trace Analysis of Triamcinolone Acetonide

Parameter Conditions
Extraction Ethyl acetate and N-hexane (4:1, v/v) frontiersin.org
Column C18 reverse-phase column frontiersin.org
Mobile Phase Acetonitrile-water with 1% formic acid (55:45, v/v) frontiersin.org
Detection Mode Multiple-Reaction Monitoring (MRM) frontiersin.org
MRM Transition m/z 435.4→397.3 frontiersin.org

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic techniques are essential for the identification and quantification of this compound, providing information about its molecular structure and concentration.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Detection

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, rapid, and widely used technique for the quantitative analysis of corticosteroids. These compounds possess chromophores that absorb light in the UV region of the electromagnetic spectrum.

The UV spectrum of Triamcinolone Acetonide in methanol (B129727) exhibits a maximum absorbance (λmax) at approximately 238-240 nm. recentscientific.comresearchgate.net This wavelength is typically used for detection in HPLC and for direct quantification using a UV-Vis spectrophotometer. The method's linearity has been demonstrated in the concentration range of 10-50 µg/ml, with a high correlation coefficient (r² = 0.9999). iosrphr.org While UV-Vis spectroscopy is a valuable tool for quantification, its specificity is limited compared to chromatographic methods, as other compounds in a mixture may also absorb at the same wavelength.

Mass Spectrometry for Structure Elucidation of Metabolites and Impurities

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is an indispensable tool for the structural elucidation of metabolites and impurities of corticosteroids like this compound and its parent compound, Triamcinolone Acetonide (TA). nih.govresearchgate.net The high sensitivity and specificity of LC-MS/MS allow for the detection and characterization of minute quantities of related substances in complex biological matrices such as urine. nih.govdshs-koeln.de

Research on TA metabolism reveals that the compound undergoes several biotransformations. nih.gov Using techniques like electrospray ionization (ESI) in positive mode, researchers can identify characteristic fragmentation patterns. For TA and its derivatives, common product ions and neutral losses are observed. nih.govresearchgate.net For instance, a characteristic neutral loss of 58 Da, corresponding to the loss of acetone (B3395972) from the acetonide group, is a key indicator in identifying related metabolites. nih.govresearchgate.net

To comprehensively screen for potential metabolites, two complementary LC-MS/MS approaches are often employed:

Open Detection: This involves using precursor ion and neutral loss scan methods to find all compounds that exhibit the characteristic fragmentation patterns of the parent drug. nih.gov

Targeted Detection: This approach uses selected reaction monitoring (SRM) to look for specific, theoretical ion transitions of potential metabolites, offering higher sensitivity for detecting compounds at very low concentrations. nih.gov

Through these advanced methodologies, a variety of metabolic pathways for TA have been identified. The main metabolites detected result from processes such as hydroxylation, oxidation, and reduction. nih.govtue.nl

Table 1: Major Metabolites of Triamcinolone Acetonide Identified by LC-MS/MS

MetaboliteBiotransformation PathwayKey Findings
6β-hydroxy triamcinolone acetonide (6β-OH-TA)Hydroxylation at the C-6 positionA major metabolite found in significant concentrations in urine. nih.govresearchgate.net Its presence and concentration can help in research studies.
11-keto triamcinolone acetonideOxidation of the 11-hydroxyl groupIdentified via gas chromatography-mass spectrometry (GC-MS) after derivatization. tue.nl
C20-reduced derivativesReduction of the side chainShow characteristic fragmentation behavior, including neutral losses of acetone (58 Da) and acetaldehyde (B116499) (44 Da). nih.gov
Δ4 double bond reduced derivativesReduction of the A-ringA class of metabolites detected through open screening and targeted SRM methods. nih.gov

These analytical strategies are crucial for building a complete metabolic profile and for identifying the structures of process-related impurities and degradation products in research samples. nih.govdshs-koeln.de

Radiochemical Purity Assessment for Radiolabeled Compounds (e.g., 99mTc-TA)

The quality control of radiopharmaceuticals, such as the hypothetical Technetium-99m labeled Triamcinolone Acetonide (99mTc-TA), is essential to ensure that the radioactivity is attached to the correct chemical entity. ymaws.com Radiochemical purity (RCP) is defined as the proportion of the total radioactivity in a sample that is present in the desired chemical form. ymaws.com The presence of radiochemical impurities can compromise the quality of research data.

For 99mTc-labeled compounds, the most common radiochemical impurities are free pertechnetate (B1241340) (99mTcO₄⁻) and reduced hydrolyzed technetium (99mTcO₂). ymaws.comnih.gov Thin-layer chromatography (TLC) and paper chromatography (PC) are the most common, cost-effective, and rapid methods used for routine RCP assessment in a research setting. nih.gov

The process typically involves two separate chromatographic systems to quantify the different impurities. ymaws.comyoutube.com A spot of the radiolabeled compound is applied to a stationary phase (e.g., paper or an ITLC-SG strip), which is then developed in a mobile phase (solvent). ymaws.com The different chemical forms migrate at different rates, allowing for their separation. The distribution of radioactivity on the chromatogram is then measured using a radiochromatogram scanner or by cutting the strip and counting the activity of each section in a dose calibrator. ymaws.comresearchgate.net

Table 2: Example Chromatographic Systems for Radiochemical Purity Testing of 99mTc Compounds

RadiopharmaceuticalStationary PhaseMobile Phase (Solvent)Purpose of System
System 1 ITLC-SGAcetoneSeparates free pertechnetate (99mTcO₄⁻), which migrates with the solvent front, from the labeled compound and 99mTcO₂, which remain at the origin. youtube.com
System 2 Paper (e.g., Whatman 1)Saline (0.9% NaCl)Separates 99mTcO₂, which remains at the origin, from the labeled compound and free pertechnetate, which both migrate with the solvent front. youtube.com

The RCP is calculated by subtracting the percentage of all identified impurities from 100%. researchgate.net For research applications, a high RCP (typically >90%) is required to ensure the biological distribution accurately reflects the properties of the intended radiolabeled compound.

Impurity and Degradation Product Analysis in Research Samples

Identification and Characterization of Specific Impurities (e.g., EP Impurities)

The identification and characterization of impurities are critical aspects of chemical research and development. Pharmacopoeias, such as the European Pharmacopoeia (EP), list known impurities for many active compounds, including Triamcinolone Acetonide. cu.edu.eg These specified impurities can arise during synthesis or degradation. cu.edu.egnih.gov For instance, Triamcinolone Acetonide EP Impurity D is identified as 9α-Chloro Triamcinolone Acetonide, a compound closely related to this compound. allmpus.comsynzeal.com

Stability-indicating chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC), are developed to separate the main compound from its impurities and degradation products. cu.edu.egnih.gov Forced degradation studies, where the compound is subjected to stress conditions such as acid, base, oxidation, and light, are performed to identify potential degradation products. cu.edu.eg

For example, studies on Triamcinolone Acetonide have shown that it degrades under oxidative and alkaline conditions, leading to the formation of specific products like an epoxide derivative or a product resulting from the elimination of hydrogen fluoride (B91410) (HF). cu.edu.eg The structural characterization of these novel impurities often requires a combination of chromatographic separation and spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR). cu.edu.eg

Table 3: Selected European Pharmacopoeia (EP) Impurities of Triamcinolone Acetonide

Impurity NameChemical NameMolecular FormulaReference
Triamcinolone Acetonide EP Impurity ATriamcinoloneC₂₁H₂₇FO₆ allmpus.com
Triamcinolone Acetonide EP Impurity B14,15-Dehydro Triamcinolone AcetonideC₂₄H₂₉FO₆ synzeal.comcymitquimica.com
Triamcinolone Acetonide EP Impurity D9-chloro-11β,21-dihydroxy-16α,17-(1-methylethylidenedioxy)pregna-1,4-diene-3,20-dioneC₂₄H₃₁ClO₆ allmpus.comsynzeal.com
Triamcinolone Acetonide EP Impurity E1,2-Dihydrotriamcinolone AcetonideC₂₄H₃₃FO₆ allmpus.com

Development of Reference Standards for Quality Control in Research

Reference standards are highly purified compounds that are used as a benchmark for analytical purposes in research and quality control (QC). synzeal.comaxios-research.com The development and availability of reference standards for a compound and its known impurities are essential for accurate quantification and identification. sigmaaldrich.com These standards are used in a variety of applications, including:

Analytical method development and validation. synzeal.comaxios-research.com

Quality control testing of research batches.

Identification of unknown peaks in chromatograms. axios-research.com

Stability studies to monitor the formation of degradation products. synzeal.com

Suppliers of reference standards provide materials that are meticulously characterized, often accompanied by a comprehensive Certificate of Analysis (COA). synzeal.comaxios-research.com This document includes data on the compound's identity (e.g., via NMR, MS, IR) and purity (e.g., via HPLC). allmpus.com Pharmacopoeial reference standards, such as those from the United States Pharmacopeia (USP), are considered primary standards and are used to ensure the quality and consistency of analytical results across different laboratories. sigmaaldrich.comusp.org

For research on compounds like this compound, having access to its own reference standard, as well as standards for potential precursors, intermediates, and degradation products, is crucial for developing robust and reliable analytical methods. axios-research.comlgcstandards.com These standards enable researchers to confidently quantify the compound in their samples and to accurately profile its impurity content. axios-research.com

Formulation Science and Drug Delivery Systems for Preclinical Research

Nanocrystal Formulations for Enhanced Delivery

The development of nanocrystal formulations represents a significant strategy to address the challenges associated with poorly soluble compounds like corticosteroids. By reducing the particle size to the nanometer range, it is possible to improve dissolution velocity and bioavailability.

The preparation of self-dispersible Triamcinolone (B434) Acetonide nanocrystals (TA-NCs) has been effectively achieved through a two-step process involving wet bead milling (WBM) followed by spray-drying. nih.govmdpi.com

Wet Bead Milling (WBM): This "top-down" technique involves the mechanical attrition of micronized drug particles suspended in a liquid dispersion medium. The suspension, containing the active compound and a stabilizer, is subjected to high-energy grinding by milling beads (e.g., zirconium oxide). This process effectively reduces the particle size to the nanometer scale, forming a nanosuspension (TA-NS). nih.gov Key process parameters that are optimized include milling time, bead size, and the ratio of the drug to the stabilizer. nih.gov

Spray-Drying: Following the WBM process, the aqueous component of the nanosuspension is removed to produce a stable, solid nanocrystal powder. mdpi.com This is accomplished using a mini spray-drier, where the nanosuspension is atomized into a hot air stream. The rapid evaporation of the solvent yields dry, self-dispersible nanocrystals. nih.govmdpi.com The operational parameters, such as inlet temperature, atomizing air flow, and pump speed, are carefully controlled to ensure the integrity of the nanocrystals. mdpi.com

The physicochemical properties of the resulting TA-NCs are rigorously characterized to ensure quality and predict performance. Key parameters include particle size, polydispersity index (PDI), zeta potential, and morphology. udelar.edu.uyresearchgate.netqub.ac.uk

Self-dispersible TA-NCs have demonstrated an average particle size of approximately 257 nm with a narrow size distribution, indicating uniformity. udelar.edu.uyresearchgate.netqub.ac.uk The zeta potential, a measure of surface charge and predictor of colloidal stability, was found to be around -25 mV. udelar.edu.uyresearchgate.netqub.ac.uk This negative charge helps to prevent particle aggregation. Morphological analysis via Scanning Electron Microscopy (SEM) has shown the nanocrystals to be uniform and spherical. nih.govudelar.edu.uyqub.ac.uk Furthermore, techniques like X-ray powder diffraction (XRPD) have confirmed that the crystalline state of the drug is maintained throughout the preparation process. nih.govudelar.edu.uy

PropertyValueSource
Average Particle Size257 ± 30 nm udelar.edu.uyresearchgate.netqub.ac.uk
Zeta Potential-25 ± 3 mV udelar.edu.uyresearchgate.netqub.ac.uk
MorphologyUniform and spherical nih.govudelar.edu.uy

In vitro dissolution and release studies are crucial for evaluating the potential performance of nanocrystal formulations. These studies are typically conducted in physiologically relevant media, such as simulated tear fluid (pH 7.4). nih.gov The concentration of the released drug is measured over time using techniques like UV-Vis spectrophotometry. nih.gov Studies on TA-NCs have evaluated drug release over various time intervals, including 0.25, 0.5, 1, 2, 4, 6, 24, 48, and up to 72 hours, to characterize their dissolution profile. nih.gov The enhanced surface area of nanocrystals generally leads to a more rapid and complete dissolution compared to the micronized form of the drug.

Lipid-Based Nanocarriers for Targeted Delivery

Lipid-based nanocarriers, such as nanostructured lipid carriers (NLCs) and solid lipid nanoparticles (SLNs), offer a versatile platform for drug delivery, particularly for ocular applications. These systems can encapsulate lipophilic drugs, provide sustained release, and be modified for targeted delivery.

For ocular delivery, cationic nanostructured lipid carriers of Triamcinolone Acetonide (cTA-NLC) have been developed to enhance corneal uptake and residence time. mdpi.com The positive charge of these carriers promotes electrostatic interaction with the negatively charged ocular surface. These cTA-NLCs are typically prepared using a hot microemulsion method with biocompatible lipids. mdpi.comnih.gov

The resulting formulations are characterized by their particle size, zeta potential, and encapsulation efficiency. Research has shown that cTA-NLCs can be formulated with a particle size under 200 nm, which is suitable for ophthalmic application, and can achieve a high encapsulation efficiency of approximately 88%. mdpi.com

PropertyValueSource
Preparation MethodHot Microemulsion mdpi.com
Particle Size~199 nm mdpi.com
Encapsulation Efficiency (% EE)~88% mdpi.com

Solid Lipid Nanoparticles (SLNs) loaded with Triamcinolone Acetonide (TA-SLNs) have been developed to provide sustained drug release for ocular conditions. nih.gov These nanoparticles are prepared using methods like hot homogenization and ultrasonication, employing solid lipids such as glyceryl monostearate and Compritol® 888 ATO. nih.gov

To further prolong the residence time of the formulation on the ocular surface, TA-SLNs can be incorporated into an in situ gelling system (TA-SLN-IG). nih.gov These systems are liquid upon instillation but transform into a gel when exposed to the physiological conditions of the eye. Gellan gum is a common polymer used for this purpose. nih.gov The resulting TA-SLNs typically exhibit particle sizes in the range of 200–350 nm and a strong negative zeta potential, which contributes to their stability. nih.gov The combination of SLNs with an in situ gel matrix creates a promising platform for sustained drug delivery to both the anterior and posterior segments of the eye. nih.govresearchgate.net

PropertyValueSource
Preparation MethodHot Homogenization and Ultrasonication nih.gov
Particle Size200–350 nm nih.gov
Zeta Potential-52.31 to -64.35 mV nih.gov
Entrapment Efficiency97–99% nih.gov

Evaluation of Encapsulation Efficiency and Release Kinetics

Release kinetics, on the other hand, describe the rate and mechanism of drug liberation from the delivery system. These studies are fundamental to designing formulations that can provide a desired therapeutic effect over a specific duration. The release profile can be influenced by numerous factors, including the composition and structure of the delivery system, the physicochemical properties of the drug, and the surrounding environment.

While extensive data exists for the parent compound, triamcinolone acetonide, in various formulations, specific data sets and research findings for its 6-alpha-chloro derivative are not currently reported in the reviewed literature.

Other Novel Drug Delivery Approaches

There is a notable absence of specific research in the public domain concerning the chemical modification of 6alpha-Chloro Triamcinolone Acetonide to enhance its encapsulation within liposomes. Chemical modification is a strategy employed to alter the physicochemical properties of a drug, such as its lipophilicity, to improve its compatibility with the lipid bilayer of liposomes, thereby increasing encapsulation efficiency.

For the closely related compound, triamcinolone acetonide, research has demonstrated that chemical modification can significantly improve liposomal encapsulation. For example, the synthesis of triamcinolone acetonide-21-palmitate, an ester prodrug, has been shown to increase the encapsulation efficiency from 5% for the parent drug to 85% for the modified version. nih.gov This approach highlights the potential of chemical modification for optimizing the formulation of corticosteroids in liposomal delivery systems. However, similar studies specifically investigating such modifications for this compound have not been identified in the available literature.

The use of this compound in steroid-impregnated dissolvable dressings for localized release is not documented in the available scientific literature. Dissolvable dressings represent an innovative approach to drug delivery, offering the potential for sustained, localized release of a therapeutic agent directly at the target site, which can be particularly advantageous for topical or postsurgical applications.

The principle behind this technology involves incorporating the active pharmaceutical ingredient into a biocompatible and biodegradable material that gradually dissolves, releasing the drug over a predetermined period. This method can enhance therapeutic efficacy while minimizing systemic exposure and potential side effects.

While the concept of steroid-impregnated dissolvable dressings has been explored for other corticosteroids, such as triamcinolone acetonide, in contexts like post-sinus surgery, specific research and development of such systems incorporating this compound are not reported in the current body of scientific publications.

Theoretical and Computational Studies in Drug Discovery

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key structural features that influence a compound's potency, QSAR models can be used to predict the activity of novel molecules, thereby guiding the design of more effective drugs.

The development of predictive QSAR models for glucocorticoid activity involves analyzing a dataset of steroids with known binding affinities for the Glucocorticoid Receptor (GR). The process typically involves aligning the structures of these molecules and calculating various molecular descriptors that quantify their steric, electronic, and hydrophobic properties. Statistical methods are then employed to generate a model that correlates these descriptors with biological activity.

For instance, a three-dimensional QSAR (3D-QSAR) study on a series of glucocorticoid esters utilized Comparative Molecular Field Analysis (CoMFA) and GRID/GOLPE methods to build a predictive model. sci-hub.se In such a study, the steroid structures are aligned, and the steric and electrostatic fields around them are calculated. A Partial Least Squares (PLS) analysis is then used to create a model that relates these fields to the experimentally determined receptor-binding affinities. sci-hub.se A successful model, characterized by a high correlation coefficient (r²) and cross-validation coefficient (q²), indicates a strong predictive ability. sci-hub.se

These models can generate contour maps that visualize the regions where specific properties are favorable or unfavorable for activity. For example, a model might indicate that bulky substituents are favored in one region of the molecule, while electronegative groups are preferred in another, providing a visual guide for designing new compounds.

A validated QSAR model for glucocorticoids can be a powerful tool for the rational design of novel 6alpha-Chloro Triamcinolone (B434) Acetonide analogues. The insights gained from the model can guide chemists in making specific structural modifications to enhance glucocorticoid activity.

The process would involve:

Generating Virtual Analogues: A virtual library of novel 6alpha-Chloro Triamcinolone Acetonide analogues would be created by systematically modifying its structure. These modifications could include altering substituents on the steroid backbone, such as changing the size or electronic properties of the group at the 6-alpha position or modifying the acetonide group.

Predicting Activity: The QSAR model would then be used to predict the GR binding affinity of each virtual analogue. This allows for a rapid in silico assessment of a large number of potential compounds without the need for immediate chemical synthesis and biological testing.

Prioritizing Candidates: Based on the predicted activities, the most promising analogues are prioritized for synthesis and subsequent experimental evaluation. This approach significantly streamlines the drug discovery process by focusing resources on compounds with the highest probability of success.

For example, if a QSAR model for a series of halogenated steroids indicated that increased electronegativity at a specific position enhances binding affinity, this would provide a strong rationale for synthesizing analogues of this compound with different halogen substitutions at the 6-alpha position to explore this relationship further. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques that model the interaction between a ligand (such as this compound) and its protein target (the Glucocorticoid Receptor) at an atomic level. These methods are crucial for understanding the binding mechanism and the conformational changes that occur upon binding.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies would place the molecule into the ligand-binding pocket of the GR. The process involves a scoring function that estimates the binding affinity for different poses, with the lowest energy pose being the most likely binding mode.

Studies on the closely related Triamcinolone Acetonide have provided significant insights into its binding with the GR. nih.govnih.gov These studies reveal that the steroid fits snugly within the hydrophobic ligand-binding pocket, stabilized by a network of hydrogen bonds and hydrophobic interactions. The addition of a chloro group at the 6-alpha position of Triamcinolone Acetonide would likely influence its orientation and interactions within this pocket. Docking simulations would be essential to predict how this specific substitution alters the binding mode and affinity compared to its parent compound.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to observe the conformational changes and stability of the interactions over time. An MD simulation of the this compound-GR complex would start with the best-docked pose and simulate the movements of all atoms in the system in a simulated biological environment.

MD simulations performed on the Triamcinolone Acetonide-GR complex have shown that the ligand induces a conformational change in the receptor, leading to a more compact structure of the ligand-binding domain. nih.gov Specifically, the acetonide group forms stabilizing hydrophobic interactions with methionine residues, causing a shift in the positions of several helices that make up the binding pocket. nih.gov These simulations also highlight the crucial role of specific amino acid residues in anchoring the ligand through hydrogen bonds. nih.gov

For this compound, MD simulations would be critical to assess the stability of its interaction with the GR and to understand how the 6-alpha chloro group affects the dynamics of the receptor. This could reveal subtle but important differences in the conformational landscape of the receptor, which may translate to differences in biological activity.

Table 1: Key Amino Acid Residues in the Glucocorticoid Receptor Involved in Binding Triamcinolone Acetonide (as a proxy for this compound)
Amino Acid ResidueType of InteractionPart of Steroid InvolvedReference
Gln39Hydrogen Bond (direct or water-mediated)A-ring (3-keto oxygen) nih.gov
Arg80Hydrogen Bond (direct or water-mediated)A-ring (3-keto oxygen) nih.gov
Asn33Hydrogen BondC-ring (11-hydroxyl) nih.gov
Thr208Hydrogen BondD-ring side chain (21-hydroxyl) nih.gov
Met29Hydrophobic InteractionAcetonide group nih.gov
Met108Hydrophobic InteractionAcetonide group nih.gov
Met-622Covalent bond (Photoaffinity labeling)Steroid core nih.gov
Cys-754Covalent bond (Photoaffinity labeling)Steroid core nih.gov

In Silico Screening for New Drug Candidates

In silico or virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are likely to bind to a drug target. This approach allows for the rapid and cost-effective evaluation of millions of potential drug candidates, significantly accelerating the early stages of drug discovery.

The process of in silico screening for new glucocorticoid candidates related to this compound would typically follow these steps:

Library Preparation: A large database of chemical compounds, which can range from commercially available molecules to virtually generated structures, is prepared for screening. This involves generating 3D conformations for each molecule.

Target Preparation: A 3D structure of the Glucocorticoid Receptor's ligand-binding domain is prepared. This is often derived from X-ray crystallography data.

Screening: The compound library is screened against the GR target using methods such as molecular docking or pharmacophore modeling.

Structure-Based Virtual Screening (SBVS): This method, which relies on docking, evaluates how well each compound in the library fits into the GR's binding pocket. nih.gov Compounds are ranked based on their docking scores, which estimate their binding affinity.

Ligand-Based Virtual Screening (LBVS): If the 3D structure of the receptor is unknown or flexible, a pharmacophore model can be built based on the key structural features of known active ligands like this compound. This model, which defines the essential 3D arrangement of features like hydrogen bond donors/acceptors and hydrophobic regions, is then used as a filter to search the compound library for molecules that match these criteria. nih.gov

Hit Selection and Refinement: The top-ranking compounds, or "hits," from the virtual screen are selected for further analysis. This may involve more rigorous computational methods, visual inspection of the docked poses, and filtering based on drug-like properties.

Experimental Validation: The most promising candidates are then acquired or synthesized and tested in biological assays to confirm their activity as glucocorticoid receptor modulators.

Future Directions and Research Gaps

Exploration of Additional Halogenated Derivatives and Their Biological Profiles

The halogenation of the steroid nucleus is a critical determinant of a corticosteroid's potency and pharmacologic profile. The position and type of halogen atom(s) can significantly influence the molecule's anti-inflammatory activity and its potential for side effects. nih.govnih.gov Modifications at positions C6, C9, or C21 of the steroid skeleton have historically been employed to enhance efficacy compared to non-halogenated precursors like hydrocortisone (B1673445). nih.govbioscientifica.com

Future research should systematically explore the synthesis and biological evaluation of novel halogenated derivatives of the triamcinolone (B434) acetonide scaffold. This includes:

Varying Halogen Substituents: Investigating the impact of substituting the 6-alpha chlorine with other halogens (e.g., bromine) or introducing additional halogen atoms at different positions.

Structure-Activity Relationship (SAR) Studies: Conducting detailed SAR studies to correlate specific halogenation patterns with receptor binding affinity, anti-inflammatory potency, and the potential for adverse effects. The goal is to identify derivatives with an optimized therapeutic index.

Comparative Profiling: Assessing new derivatives against existing corticosteroids to benchmark their performance in various in vitro and in vivo assays.

This exploration into a wider structural diversity of halogenated steroids could lead to the identification of new compounds with superior clinical potential. tum.de

Deeper Understanding of Selective Glucocorticoid Receptor Modulators (SEGRMs) and Dissociated Activity

A primary goal in modern corticosteroid research is the development of compounds that "dissociate" the desired anti-inflammatory effects from the undesirable metabolic side effects. endocrine-abstracts.org This concept is centered on the two main mechanisms of action of the glucocorticoid receptor (GR): transrepression and transactivation. Transrepression is generally associated with the anti-inflammatory effects, while transactivation is linked to many of the adverse metabolic effects. mdpi.com

Selective Glucocorticoid Receptor Modulators (SEGRMs), also known as Selective Glucocorticoid Receptor Agonists (SEGRAs), are compounds designed to preferentially induce transrepression over transactivation. endocrine-abstracts.orgcadworks3d.com Future research should focus on determining whether 6alpha-Chloro Triamcinolone Acetonide or its novel derivatives exhibit SEGRM properties. This involves:

Molecular Assays: Utilizing advanced cell-based assays to quantify the degree of transrepression versus transactivation for each compound.

Receptor Conformation Studies: Investigating how the binding of different derivatives alters the conformation of the glucocorticoid receptor, which in turn influences its interaction with co-regulatory proteins and DNA.

Identifying Dissociated Compounds: The ultimate aim is to identify derivatives that demonstrate a clear "dissociated" profile, offering potent anti-inflammatory activity with a significantly reduced capacity to activate genes linked to metabolic side effects. cadworks3d.com

A deeper understanding of these mechanisms could pave the way for a new generation of safer glucocorticoids. endocrine-abstracts.org

Integration of Multi-Omics Data for Comprehensive Mechanistic Insights

To move beyond classical receptor-binding studies, a systems-level understanding of the effects of this compound is necessary. The integration of multiple "omics" technologies offers a powerful approach to achieve a comprehensive view of the compound's biological impact. tum.denih.gov This involves the simultaneous analysis of the genome, transcriptome, proteome, and metabolome.

Key research directions include:

Genomics and Transcriptomics: Using techniques like RNA-sequencing to map the complete profile of genes that are activated or repressed by the compound in different cell types. This can reveal novel pathways and mechanisms of action. mdpi.com

Proteomics: Analyzing the global changes in protein expression and post-translational modifications following treatment to understand the downstream functional consequences of gene regulation. nih.gov

Metabolomics: Studying the compound's impact on the cellular metabolome to identify changes in metabolic pathways, which is crucial for understanding both therapeutic effects and potential side effects like hyperglycemia. nih.govsurrey.ac.uk

By integrating these large-scale datasets, researchers can construct detailed molecular maps of the drug's effects, identify novel biomarkers of efficacy and safety, and gain unprecedented mechanistic insights into its action. tum.denih.gov

Advancements in Targeted Drug Delivery for Specific Research Applications

Maximizing the therapeutic benefit of potent corticosteroids while minimizing systemic exposure is a central challenge. surrey.ac.ukphypha.ir Advanced drug delivery systems offer a promising solution by targeting the drug directly to the site of action. This is a particularly active area of research for corticosteroids, including triamcinolone acetonide. mdpi.comnih.gov

Future research should concentrate on developing and applying novel delivery systems for this compound for specific research applications. This includes:

Nanoparticle-Based Systems: Encapsulating the compound in nanoparticles, such as liposomes or polymeric micelles, to control its release profile and target it to inflamed tissues. surrey.ac.ukphypha.ir

Hydrogel Formulations: Developing stimuli-responsive hydrogels that can release the drug locally in response to specific physiological cues at the target site.

Topical and Localized Delivery: Creating advanced formulations like nanoemulsions or nanocrystals to improve penetration and retention for topical applications, such as in dermatology or ophthalmology. arvojournals.orgmdpi.com

The table below summarizes various advanced delivery systems being explored for corticosteroids.

Delivery SystemDescriptionPotential Advantage
Liposomes Vesicles composed of lipid bilayers that can encapsulate drugs.Enhanced drug delivery, reduced systemic exposure. surrey.ac.uk
Nanoparticles Solid colloidal particles ranging in size from 10 to 1000 nm.Targeted therapy, improved bioavailability. phypha.ir
Microspheres Polymeric particles that allow for prolonged drug release.Extended therapeutic effect with a single administration. nih.gov
Nanoemulsions Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range.Improved solubility and penetration for topical delivery. arvojournals.org

These targeted approaches hold the potential to significantly enhance the therapeutic window of this compound, allowing its potent anti-inflammatory effects to be harnessed with greater precision and safety.

Q & A

Basic Research Questions

Q. What are the key structural features of 6α-Chloro Triamcinolone Acetonide that influence its glucocorticoid activity?

  • Methodological Answer : The 6α-chloro substitution enhances glucocorticoid receptor binding affinity by reducing metabolic deactivation, while the acetonide group (16,17-cyclic ketal) improves lipophilicity and tissue retention. Structural verification should involve nuclear magnetic resonance (NMR) to confirm stereochemistry and X-ray crystallography to analyze spatial interactions with receptor domains .

Q. What analytical techniques are recommended for verifying the purity of 6α-Chloro Triamcinolone Acetonide in synthetic preparations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 240 nm is optimal for quantifying purity (≥99%), while gas chromatography (GC) coupled with mass spectrometry (GC-MS) can identify volatile impurities. Method validation should include calibration curves with spiked samples and robustness testing under varying mobile-phase conditions .

Advanced Research Questions

Q. How can researchers design pharmacokinetic studies to compare extended-release (ER) and conventional (CS) formulations of 6α-Chloro Triamcinolone Acetonide?

  • Methodological Answer :

  • Study Design : Use a crossover design with serial plasma sampling over 24+ weeks to capture delayed Cmax and prolonged half-life (e.g., ER: 453.7 h vs. CS: 60.9 h ).
  • Key Parameters : Measure AUC (area under the curve to infinity) and systemic clearance rates. For ER formulations, prioritize synovial fluid sampling to assess localized retention.
  • Statistical Analysis : Apply non-compartmental modeling for AUC comparisons and ANOVA for inter-group variability .

Q. What methodological considerations are critical when analyzing contradictory efficacy data between preclinical models and clinical trials for intra-articular 6α-Chloro Triamcinolone Acetonide?

  • Methodological Answer :

  • Dose Equivalence : Adjust for interspecies metabolic differences using allometric scaling (e.g., mg/kg to mg/m<sup>2</sup> conversions).
  • Endpoint Harmonization : Align preclinical markers (e.g., histopathology scores) with clinical outcomes like VSS (Vancouver Scar Scale) or WOMAC pain indices.
  • Bias Mitigation : Use blinded radiograph assessments in trials to avoid confounding from placebo effects .

Q. How should researchers optimize experimental protocols for evaluating synergistic effects of 6α-Chloro Triamcinolone Acetonide with lidocaine in scar treatment?

  • Methodological Answer :

  • Dose-Ranging Studies : Test ratios (e.g., 1:1 to 1:3 drug:lidocaine) in ex vivo skin models to identify optimal diffusion kinetics.
  • Assessment Metrics : Quantify collagen remodeling via immunohistochemistry (IHC) for TGF-β1 and align with clinical VSS scores for pliability and vascularity .
  • Controls : Include a vehicle-only group and a lidocaine monotherapy arm to isolate synergistic effects .

Q. What strategies are effective in mitigating batch-to-batch variability during the synthesis of 6α-Chloro Triamcinolone Acetonide analogs?

  • Methodological Answer :

  • Process Controls : Implement in-line FTIR monitoring during chlorination to ensure consistent 6α-substitution.
  • Quality Checks : Use differential scanning calorimetry (DSC) to detect polymorphic impurities and enforce strict acetonide ring-closure criteria (e.g., reaction time ≥48 h at 25°C).
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to identify hydrolytic byproducts .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in systemic exposure data between studies using different 6α-Chloro Triamcinolone Acetonide formulations?

  • Methodological Answer :

  • Meta-Analysis : Pool AUC data from multiple studies (e.g., ER vs. CS ) and apply mixed-effects models to account for formulation-specific covariates (e.g., particle size, excipient composition).
  • In Silico Modeling : Use physiologically based pharmacokinetic (PBPK) simulations to predict tissue distribution differences.
  • Confounder Adjustment : Control for variables like renal clearance rates and concomitant NSAID use in retrospective analyses .

Tables for Key Pharmacokinetic Parameters

ParameterER Formulation CS Formulation Significance
Cmax (ng/mL)0.815.018× lower systemic exposure with ER
AUC (h·ng/mL)12,45021,890ER achieves 56% of CS total exposure
Half-life (h)453.760.9Prolonged retention in ER formulations

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.